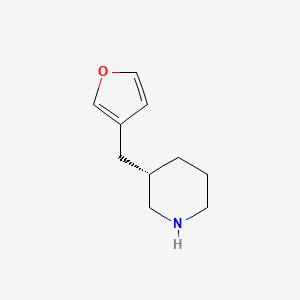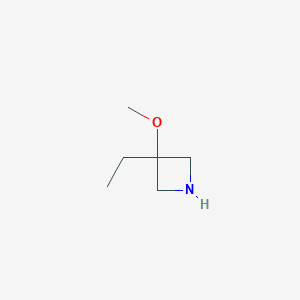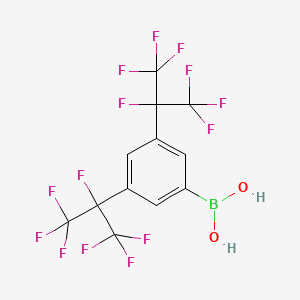
(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H5BF14O2 and a molecular weight of 457.96 g/mol . This compound is characterized by the presence of boronic acid functional groups attached to a phenyl ring substituted with perfluoropropan-2-yl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with perfluoropropan-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired boronic acid compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted phenylboronic acids and their derivatives.
Aplicaciones Científicas De Investigación
(3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boronic acids as potential agents.
Comparación Con Compuestos Similares
Similar compounds to (3,5-Bis(perfluoropropan-2-yl)phenyl)boronic acid include other boronic acids and their derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
Pinacol boronic esters: Boronic acid derivatives with pinacol protecting groups, used in various synthetic applications.
Borinic acids: Compounds with two C-B bonds and one B-O bond, displaying enhanced Lewis acidity compared to boronic acids.
The uniqueness of this compound lies in its perfluorinated substituents, which impart distinct electronic and steric properties, making it particularly useful in specialized applications where traditional boronic acids may not be suitable.
Propiedades
Número CAS |
1402929-36-5 |
|---|---|
Fórmula molecular |
C12H5BF14O2 |
Peso molecular |
457.96 g/mol |
Nombre IUPAC |
[3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H5BF14O2/c14-7(9(16,17)18,10(19,20)21)4-1-5(3-6(2-4)13(28)29)8(15,11(22,23)24)12(25,26)27/h1-3,28-29H |
Clave InChI |
YQAPCAVWNDLIRB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
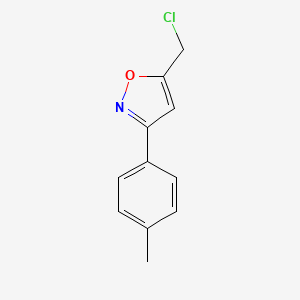
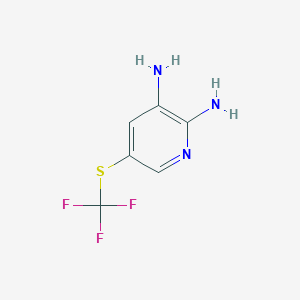
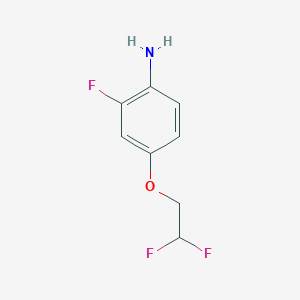

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)

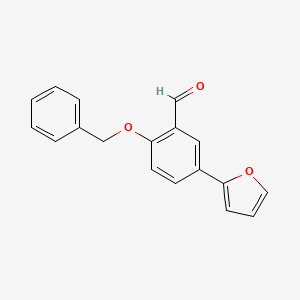
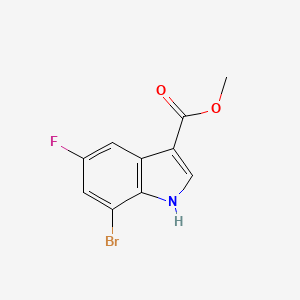
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)

